

Application Notes and Protocols for Lauroyl Lactylate in Drug Delivery Systems

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Compound of Interest

Compound Name: *Lauroyl lactylate*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **lauroyl lactylates**, particularly Sodium **Lauroyl Lactylate** (SLL), in the formulation of various drug delivery systems. **Lauroyl lactylates** are biocompatible and biodegradable anionic surfactants derived from lauric acid and lactic acid. Their amphiphilic nature, membrane-disruptive properties, and emulsifying capabilities make them attractive excipients for enhancing the solubility, stability, and bioavailability of a wide range of active pharmaceutical ingredients (APIs).

Overview of Lauroyl Lactylate in Drug Delivery

Lauroyl lactylates can be incorporated into several types of drug delivery systems, including:

- **Liposomes:** As a component of the lipid bilayer, **lauroyl lactylates** can modify the surface properties of liposomes, potentially influencing their stability, drug release characteristics, and interaction with biological membranes.
- **Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs):** **Lauroyl lactylates** can act as emulsifiers and stabilizers in the preparation of SLNs and NLCs, which are effective carriers for lipophilic drugs.
- **Self-Emulsifying Drug Delivery Systems (SEDDES):** Due to their surfactant properties, **lauroyl lactylates** can be a key component in SEDDES formulations, which form fine oil-in-water

emulsions in the gastrointestinal tract, enhancing the oral bioavailability of poorly water-soluble drugs.[1][2][3]

- Topical and Transdermal Formulations: The penetration-enhancing effects of surfactants are well-documented. **Lauroyl lactylates** can disrupt the stratum corneum, facilitating the delivery of drugs through the skin.[4][5][6]

The primary mechanism by which **lauroyl lactylates** are thought to enhance drug delivery is through their membrane-disruptive properties.[7][8] By interacting with the phospholipid bilayers of cell membranes, they can increase membrane fluidity and permeability, thereby facilitating the cellular uptake of encapsulated drugs.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of **lauroyl lactylate**-based drug delivery systems.

Formulation of Sodium Lauroyl Lactylate-Containing Liposomes

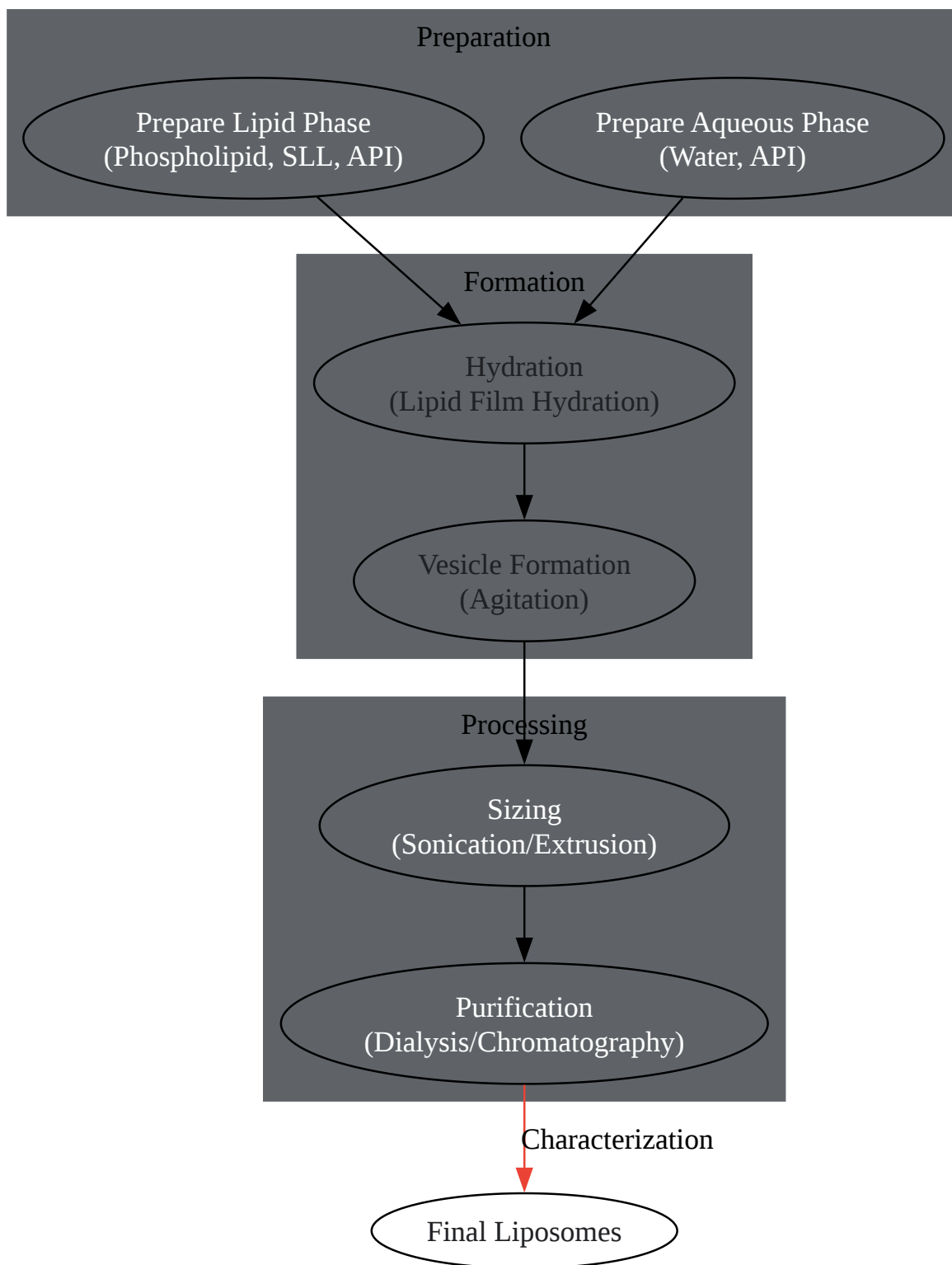
This protocol is adapted from a patented method for liposome production.[9]

Materials:

- Phospholipon 90 (or other suitable phospholipid)
- Sodium **Lauroyl Lactylate** (SLL)
- Glycerin
- Ethanol
- Deionized water
- Active Pharmaceutical Ingredient (API)

Protocol:

- Lipid Phase Preparation:
 - Dissolve 104 mg of Phospholipon 90 and 16 mg of Sodium **Lauroyl Lactylate** in 1027 mg of glycerin at 80°C.
 - Alternatively, dissolve 95 mg of Phospholipon 90 and 15 mg of Sodium **Lauroyl Lactylate** in 500 ml of ethanol at 80°C.
 - If encapsulating a lipophilic API, dissolve it in the lipid phase at this stage.
- Hydration:
 - For the glycerin-based method, slowly add deionized water dropwise to the lipid mixture while maintaining the temperature at 80°C.
 - For the ethanol-based method, add water at 80°C until a liquid crystalline phase is formed. Further dilution with water will yield a liposome dispersion.
 - If encapsulating a hydrophilic API, dissolve it in the aqueous phase before adding it to the lipid film.
- Vesicle Formation: Continue the addition of the aqueous phase with gentle agitation until a homogenous liposomal dispersion is formed.
- Sizing (Optional): To obtain unilamellar vesicles of a specific size, the liposome dispersion can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
- Purification: Remove any unencapsulated API by dialysis or size exclusion chromatography.



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Formulation of Lauroyl Lactylate-Stabilized Solid Lipid Nanoparticles (SLNs)

This is a general protocol for SLN preparation that can be adapted for use with **lauroyl lactylate** as a surfactant.

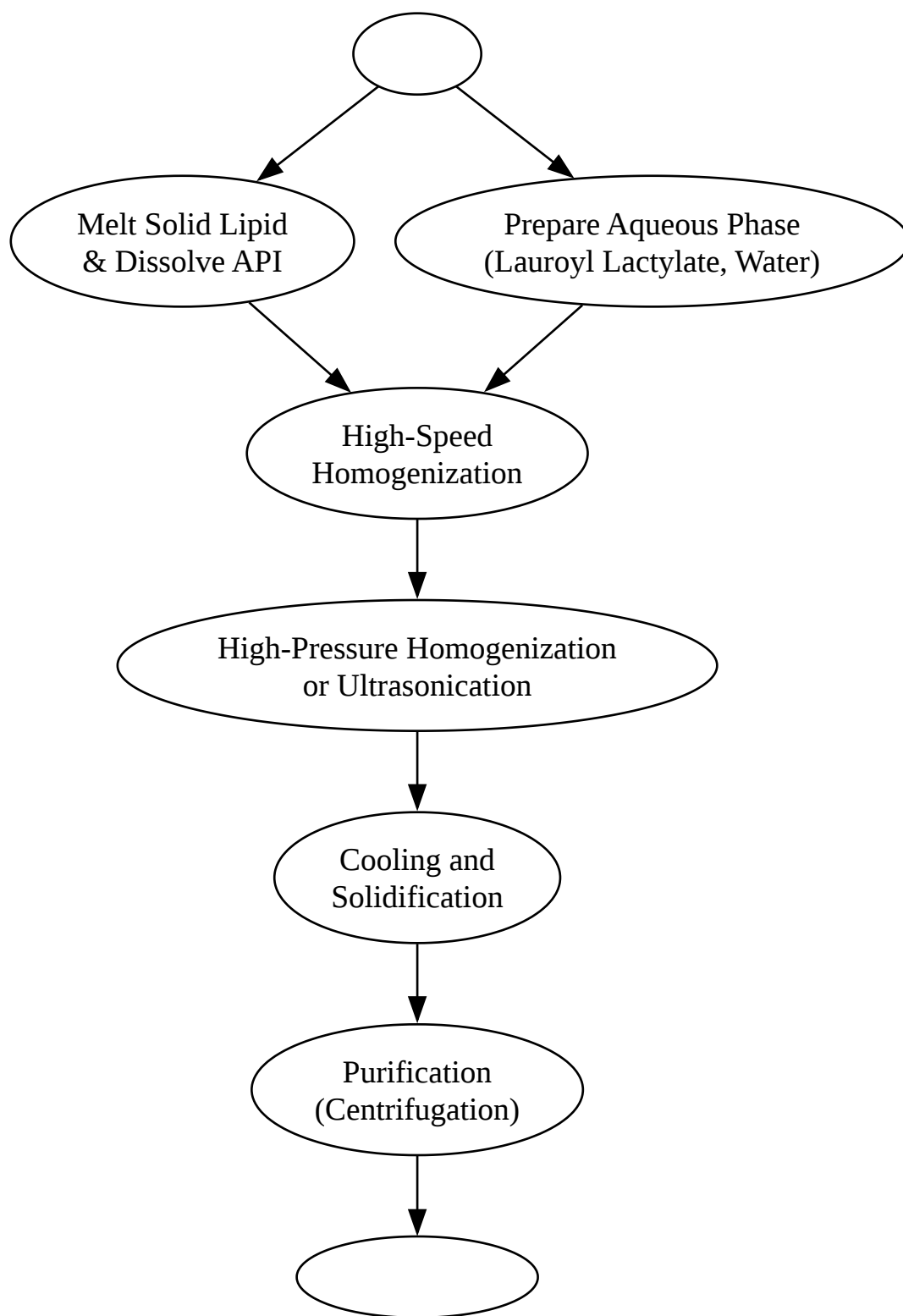
Materials:

- Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
- **Lauroyl Lactylate** (as surfactant/emulsifier)
- Co-surfactant (e.g., Poloxamer 188)
- Active Pharmaceutical Ingredient (API)
- Deionized water

Protocol:

- Lipid Phase Preparation:
 - Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
 - Dissolve the lipophilic API in the molten lipid.
- Aqueous Phase Preparation:
 - Dissolve the **lauroyl lactylate** and co-surfactant in deionized water and heat to the same temperature as the lipid phase.
- Emulsification:
 - Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., 10,000 - 20,000 rpm) for a specified time (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.
- Nanoparticle Formation:

- Subject the hot pre-emulsion to high-pressure homogenization (HPH) for several cycles at a defined pressure to reduce the particle size to the nanometer range.
- Alternatively, use ultrasonication.
- Cooling and Solidification:
 - Cool the resulting nanoemulsion in an ice bath to solidify the lipid, forming the SLNs.
- Purification:
 - Separate the SLNs from the aqueous medium by centrifugation and wash with deionized water to remove excess surfactant and unencapsulated drug.



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Characterization of Lauroyl Lactylate-Based Drug Delivery Systems

2.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

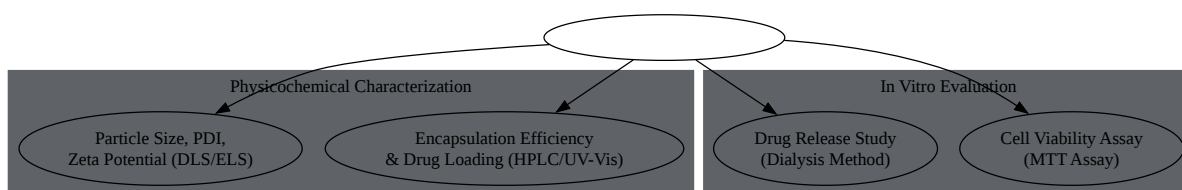
- Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
- Protocol:
 - Dilute the nanoparticle/liposome suspension with deionized water to an appropriate concentration.
 - Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
 - Perform measurements in triplicate at a constant temperature (e.g., 25°C).

2.3.2. Encapsulation Efficiency (EE) and Drug Loading (DL)

- Method: Centrifugation or dialysis followed by a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
- Protocol:
 - Separate the formulated nanoparticles/liposomes from the aqueous phase containing the unencapsulated drug by centrifugation or dialysis.
 - Quantify the amount of free drug in the supernatant/dialysate (W_{free}).
 - Disrupt the nanoparticles/liposomes using a suitable solvent to release the encapsulated drug and quantify the total amount of drug in the formulation (W_{total}).
 - Calculate EE and DL using the following equations:
 - $EE (\%) = [(W_{\text{total}} - W_{\text{free}}) / W_{\text{total}}] \times 100$
 - $DL (\%) = [(W_{\text{total}} - W_{\text{free}}) / W_{\text{nanoparticles}}] \times 100$ (where $W_{\text{nanoparticles}}$ is the total weight of the nanoparticles).

2.3.3. In Vitro Drug Release Study

- Method: Dialysis bag method.
- Protocol:
 - Place a known amount of the drug-loaded formulation into a dialysis bag with a suitable molecular weight cut-off.
 - Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
 - At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
 - Quantify the amount of drug released in the collected samples using a validated analytical method.
 - Plot the cumulative percentage of drug released versus time.



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Data Presentation

The following tables provide a template for summarizing quantitative data from the characterization of **lauroyl lactylate**-based drug delivery systems.

Table 1: Physicochemical Properties of **Lauroyl Lactylate**-Based Formulations

Formulation Code	API	Lauroyl Lactylate Conc. (%)	Particle Size (nm)	PDI	Zeta Potential (mV)
LL-Lipo-01	Drug A	5	150 ± 5.2	0.21 ± 0.03	-25.4 ± 1.8
LL-SLN-01	Drug B	2	210 ± 8.1	0.28 ± 0.05	-18.9 ± 2.1
LL-SEDDS-01	Drug C	10	N/A (forms emulsion)	N/A	N/A

Table 2: Drug Loading and Encapsulation Efficiency

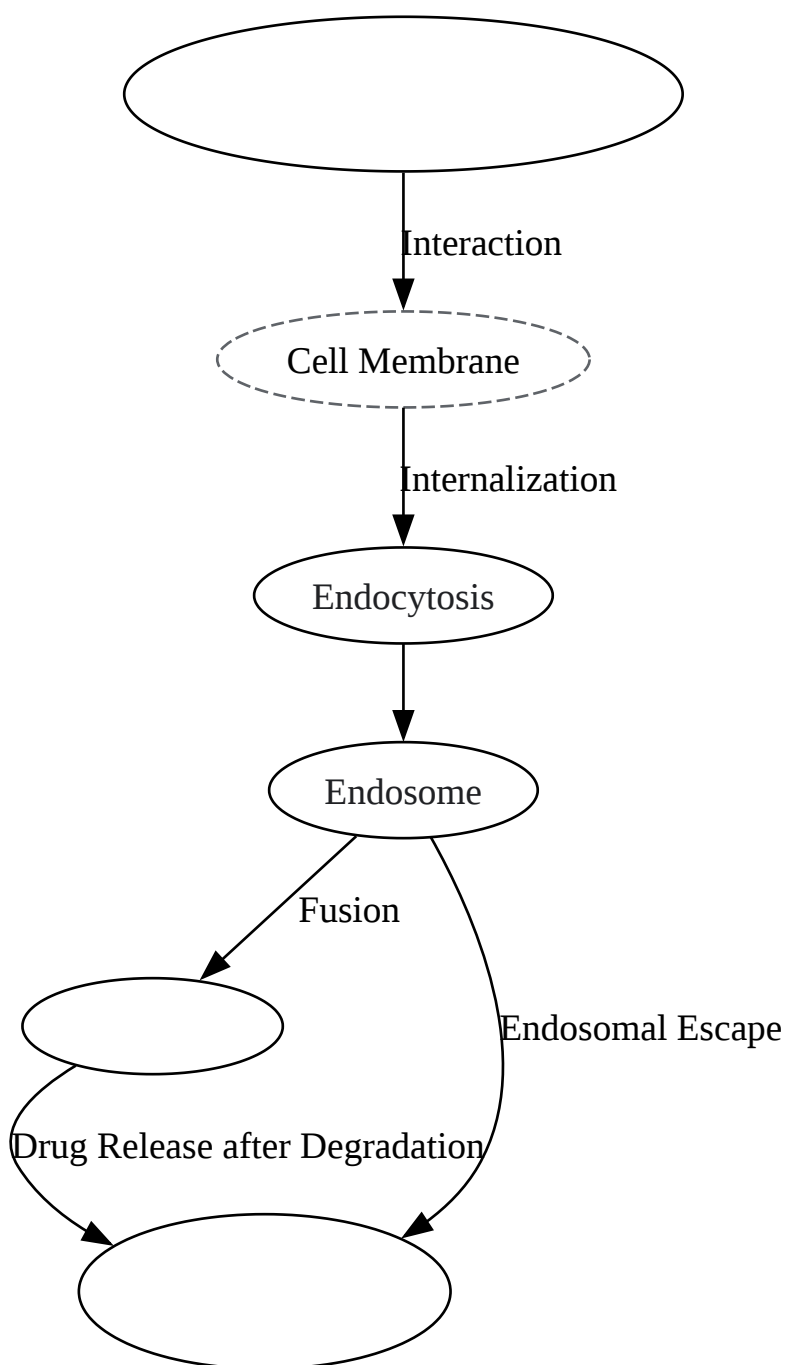
Formulation Code	Drug Loading (%)	Encapsulation Efficiency (%)
LL-Lipo-01	2.5 ± 0.3	85.2 ± 3.5
LL-SLN-01	5.1 ± 0.6	91.5 ± 2.8
LL-SEDDS-01	10.0 (in pre-concentrate)	N/A

Table 3: In Vitro Drug Release Profile

Time (hours)	Cumulative Release (%) - LL-Lipo-01	Cumulative Release (%) - LL-SLN-01
1	15.2 ± 1.8	10.5 ± 1.2
4	35.8 ± 2.5	28.4 ± 2.1
8	58.1 ± 3.1	45.9 ± 3.4
12	75.4 ± 4.2	62.1 ± 4.0
24	89.6 ± 3.8	78.3 ± 4.5

Signaling Pathways and Cellular Uptake

The primary mechanism of action for **lauroyl lactylate** in enhancing drug delivery is its ability to interact with and disrupt cell membranes. This can lead to increased cellular uptake of the drug-loaded carrier. The likely cellular uptake pathways include endocytosis (e.g., clathrin-mediated, caveolae-mediated) and potentially direct membrane fusion or translocation, especially at higher concentrations of the surfactant.



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Conclusion

Lauroyl lactylates are versatile and effective excipients for the development of various drug delivery systems. Their surfactant properties, coupled with their ability to interact with biological membranes, can significantly enhance the delivery of a wide range of therapeutic agents. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of **lauroyl lactylates** in their own drug delivery research and development efforts. Further optimization of formulations and in-depth in vivo studies are warranted to fully elucidate their potential in clinical applications.

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